molecular formula C17H18N2O B2502159 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole CAS No. 497229-91-1

2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole

Cat. No.: B2502159
CAS No.: 497229-91-1
M. Wt: 266.344
InChI Key: NNTTVNGXVPOWDS-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole is a synthetic benzimidazole derivative of interest in chemical and pharmaceutical research. The benzimidazole scaffold is recognized for its versatility and is present in compounds with a wide range of biological activities . This specific derivative features a 2-ethyl substituent and a 2-methoxybenzyl group at the N-1 position, modifications that can significantly influence its electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Potential Research Applications: • Medicinal Chemistry: Benzimidazole cores are frequently explored in the development of new therapeutic agents. This compound serves as a key building block for designing and synthesizing molecules for screening against various biological targets . • Chemical Biology: It may be used as a probe to study enzyme mechanisms or cellular pathways, leveraging its potential as a core structure in DNA-interactive compounds . • Material Science: The conjugated aromatic system of the benzimidazole ring may be investigated for the development of novel organic electronic materials or ligands in coordination chemistry. Note on Specifics: The precise mechanism of action, pharmacokinetic properties, and specific biological targets for this compound are currently not detailed in the literature and are a subject for ongoing research. Handling & Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) and conduct all risk assessments before use.

Properties

IUPAC Name

2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-17-18-14-9-5-6-10-15(14)19(17)12-13-8-4-7-11-16(13)20-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTTVNGXVPOWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of ortho-phenylenediamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction mixture is usually heated and then purified through recrystallization.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts can also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Synthetic Routes to Benzimidazole Derivatives

Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carbonyl compounds under acidic or catalytic conditions . For 2-alkyl-1-benzylbenzimidazoles like the target compound:

  • Key precursors :

    • o-Phenylenediamine derivatives

    • Ethyl-substituted carbonyl reagents (e.g., ethyl acetoacetate)

    • 2-Methoxybenzyl chloride or bromides for N-alkylation

A representative synthesis pathway involves:

  • Cyclocondensation : React o-phenylenediamine with ethyl acetoacetate under NH₄Cl/CHCl₃ to form 2-ethylbenzimidazole .

  • N-Alkylation : Treat the product with 2-methoxybenzyl halide in acetone/K₂CO₃ to introduce the 1-[(2-methoxyphenyl)methyl] group .

Ethyl Substituent (C2 Position)

  • Oxidation : Ethyl groups at C2 can be oxidized to ketones using KMnO₄/H₂SO₄ .

    • Example: 2-Ethyl → 2-acetyl under strong oxidizing conditions.

  • Halogenation : Free radical bromination may occur at the ethyl chain (e.g., using NBS/light) .

Methoxybenzyl Group (N1 Position)

  • Demethylation : Methoxy groups can be cleaved with BBr₃ or HI to form phenolic derivatives .

  • Electrophilic Substitution : The aromatic ring may undergo nitration or sulfonation at the para position relative to the methoxy group .

Biological Activity Correlations

While the exact compound is not tested, structurally similar derivatives exhibit:

Modification Biological Impact Source
Lipophilic C2 substituentsEnhanced cytotoxicity via membrane permeation
N-Benzyl groupsImproved DNA intercalation/G2-M phase arrest
Methoxyaryl moietiesCOX-2 inhibition/anti-inflammatory activity

Spectroscopic Characterization

The compound would display:

  • ¹H NMR :

    • δ 1.4–1.6 ppm (triplet, CH₂CH₃)

    • δ 4.8–5.2 ppm (singlet, N-CH₂-Ar)

    • δ 6.8–7.5 ppm (multiplet, aromatic protons) .

  • IR : Stretching bands for C=N (~1620 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Research Gaps and Opportunities

  • No direct studies on 2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole exist in the reviewed literature.

  • Priority areas for investigation:

    • Cross-coupling reactions at the ethyl group (e.g., Heck, Suzuki).

    • Biological screening for antiproliferative or antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry Applications

Benzimidazole derivatives have been extensively studied for their therapeutic potential. The structural features of 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole suggest it may possess significant biological activity, similar to other compounds in this class.

1. Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, studies have shown that certain benzimidazole derivatives demonstrate potent activity against human colorectal carcinoma cell lines (HCT116) with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

2. Antimicrobial Properties
The antimicrobial potential of benzimidazole derivatives has been well documented. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. For example, synthesized derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

Pharmacological Insights

The pharmacological activities attributed to benzimidazole derivatives can be summarized as follows:

Activity TypeNotable Findings
AnticancerPotent against HCT116 with IC50 values < 5 µM
AntimicrobialMIC values ranging from 1.27 µM to >20 µM for various strains
AntifungalEffective against Candida albicans and Aspergillus niger
AntiviralPotential activity noted but requires further exploration

Case Studies

Several studies highlight the efficacy of benzimidazole derivatives in clinical and preclinical settings:

Case Study 1: Anticancer Properties
A study evaluated a series of benzimidazole derivatives, including the target compound, demonstrating significant cytotoxic effects on HCT116 cells. The most active compounds had IC50 values significantly lower than those of established chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives. Compounds were tested against various bacterial strains and demonstrated remarkable activity, with some exhibiting MIC values comparable to or better than conventional antibiotics . The study emphasized the potential for these compounds as new antimicrobial agents in treating resistant strains.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

Alkyl/Aryl Substituents
  • Carbendazim (Methyl-1H-benzimidazol-2-ylcarbamate): A systemic fungicide with a carbamate group at position 1.
  • Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate : Features a phenyl group at position 2 and a hydroxyethyl substituent. The hydroxyethyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce bioavailability compared to the methoxyphenylmethyl group in the target compound .
Methoxyphenyl Derivatives
  • 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) : Shares the (2-methoxyphenyl)methyl group but is a phenethylamine derivative rather than a benzimidazole. The methoxyphenyl moiety in both compounds may influence receptor binding, though 25I-NBOMe’s psychedelic activity contrasts sharply with the presumed antifungal role of the target compound .
  • 2-(isopropylsulfanyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole: Contains a 2-methoxyphenoxyethyl group.

Antifungal Activity Comparison

Benzimidazole fungicides like carbendazim and thiabendazole inhibit fungal β-tubulin polymerization. The target compound’s ethyl group at position 2 may mimic the methyl group in carbendazim, but its bulkier (2-methoxyphenyl)methyl substituent could affect binding affinity or spectrum of activity. For example:

  • Thiabendazole : A smaller substituent (thiazolyl group) allows broad-spectrum antifungal activity, while the methoxyphenyl group in the target compound might restrict activity to specific fungal strains due to steric effects .
  • 2-Mercapto-5-Methoxy-1H-Benzimidazole : The mercapto group at position 2 enhances metal-binding capacity, which is absent in the target compound. This difference may influence mechanisms of action, such as protease inhibition vs. tubulin targeting .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight logP (Predicted) Water Solubility (mg/L) Bioactivity
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole 280.34 ~3.5 Low (<10) Antifungal (assumed)
Carbendazim 191.19 1.48 Moderate (248) Broad-spectrum fungicide
2-Mercapto-5-Methoxy-1H-Benzimidazole 180.23 ~2.8 Low (<50) Antifungal
25I-NBOMe 413.24 ~3.1 Very low Psychedelic

The target compound’s higher logP suggests better lipid membrane penetration but may limit systemic distribution compared to carbendazim.

Research Findings and Mechanistic Insights

  • Antifungal Efficacy : Benzimidazoles with electron-withdrawing groups (e.g., carbamate in carbendazim) exhibit stronger β-tubulin binding. The methoxyphenyl group in the target compound, being electron-donating, might reduce this interaction but could enhance binding to alternative targets like fungal cytochrome P450 enzymes .
  • Structural Limitations : Some benzimidazole derivatives show poor antiviral activity due to steric hindrance or poor solubility (e.g., HIV-1 fusion inhibitors in ). The target compound’s substituents may mitigate these issues by balancing lipophilicity and molecular volume .

Biological Activity

2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure consists of a benzimidazole core substituted with an ethyl group and a methoxyphenyl group. This structural arrangement is crucial for its biological activity, influencing its interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U87) cells.

  • Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to induce apoptosis through the disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors like cytochrome c into the cytosol. This triggers caspase activation, leading to programmed cell death .

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various strains have been reported, indicating effective antibacterial activity comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound shows antifungal activity against species like Candida albicans and Aspergillus niger, with moderate efficacy observed in laboratory studies .

Case Studies

  • Cytotoxicity Assays : A study conducted by Morais et al. evaluated the cytotoxic effects of various benzimidazole derivatives, including our compound of interest. The results indicated an IC50 value of approximately 16.38 μM against MDA-MB-231 cells, showcasing its potent anticancer activity .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several benzimidazole derivatives, revealing that this compound exhibited significant inhibitory effects against Staphylococcus aureus, with an MIC value lower than that of amikacin .

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/MIC Values
AnticancerMDA-MB-23116.38 μM
AntibacterialStaphylococcus aureus8 μg/mL
AntifungalCandida albicans64 μg/mL

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 1-ethyl-1H-benzimidazole with 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C . Intermediates are characterized using 1^1H and 13^{13}C NMR to confirm substitution patterns and purity. HPLC is used to validate final product purity (>95%) .

Q. How can researchers assess the stability of benzimidazole derivatives like this compound under varying conditions?

Stability studies focus on hydrolytic, oxidative, and thermal degradation. For example, accelerated stability testing in acidic/basic buffers (pH 1–10) at 40°C for 72 hours, followed by HPLC or LC-MS analysis, identifies degradation products. Substituents like the 2-ethyl group enhance steric protection against hydrolysis compared to unsubstituted analogs .

Q. What standard assays are used to evaluate biological activity (e.g., antioxidant, antimicrobial) for this compound?

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to BHT) .
  • Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains) .
  • Cytotoxicity : MTT assay (e.g., MDA-MB-231 cancer cell line) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield, side reactions) be mitigated during benzimidazole synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (up to 88%) by enhancing reaction kinetics .
  • Catalyst optimization : Use of phase-transfer catalysts (e.g., cetyltrimethylammonium chloride) in two-phase systems minimizes side reactions and simplifies purification .
  • Flow chemistry : Continuous flow reactors improve scalability and reproducibility for industrial-grade synthesis .

Q. What structural modifications enhance the compound’s pharmacological profile (e.g., selectivity, potency)?

  • Substitution at position 2 : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility.
  • Methoxy group positioning : 2-methoxy substitution (vs. 4-methoxy) enhances membrane permeability due to reduced polarity .
  • Hybrid scaffolds : Combining benzimidazole with chalcone moieties (via Claisen-Schmidt condensation) increases antitumor activity by targeting EGFR-TK (IC₅₀ < 10 µM) .

Q. How do computational methods (e.g., QSAR, molecular docking) guide the optimization of this compound?

  • QSAR modeling : Predicts bioactivity using descriptors like logP and polar surface area. A 2D-QSAR model for benzimidazoles achieved RMSE < 1.5 µM in cytotoxicity predictions .
  • Docking studies : Identify binding modes in targets like EGFR (PDB: 1M17). For example, benzimidazole-chalcone hybrids show hydrogen bonding with Met793, mimicking Erlotinib’s interactions .

Key Considerations for Researchers

  • Contradictions : While microwave synthesis improves yield, it may not be suitable for thermally sensitive intermediates vs. .
  • Analytical validation : Combine NMR for structural confirmation with HPLC for purity (>95%) to avoid false bioactivity interpretations .
  • Data gaps : Limited pharmacokinetic data (e.g., bioavailability) in current literature necessitates further in vivo studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole
Reactant of Route 2
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2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole

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